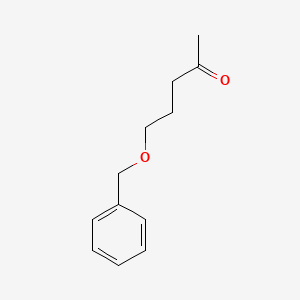

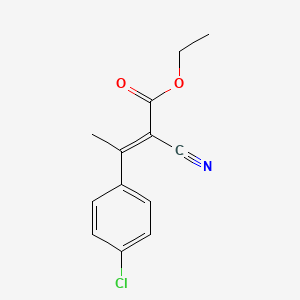

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

説明

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate, commonly referred to as ECPBCB, is a synthetic compound with a wide range of uses in scientific research and laboratory experiments. It is a derivative of phenylacetic acid, a naturally occurring compound found in plants. ECPBCB has a variety of biochemical and physiological effects, and its synthesis and mechanism of action have been studied extensively.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate:

Pharmaceutical Development

Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a key component in the development of drugs targeting specific receptors or enzymes. This compound’s ability to form stable conjugates with other molecules enhances its utility in creating novel therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases .

Agricultural Chemistry

In agricultural chemistry, ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate is used in the synthesis of agrochemicals, including herbicides and pesticides. Its effectiveness in disrupting the growth and development of pests and weeds makes it a crucial ingredient in formulations designed to protect crops and improve agricultural yields .

Material Science

This compound is also employed in material science for the development of advanced polymers and resins. Its chemical stability and reactivity allow it to be used in the production of high-performance materials with specific mechanical and thermal properties. These materials are utilized in various industrial applications, including coatings, adhesives, and composites .

Organic Synthesis

Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate serves as a versatile building block in organic synthesis. It is used to construct complex organic molecules through various chemical reactions, such as Michael addition, aldol condensation, and cyclization. This versatility makes it an essential reagent in the synthesis of fine chemicals and pharmaceuticals .

Biological Research

In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its ability to inhibit specific enzymes allows researchers to investigate the biochemical pathways involved in various physiological processes. This application is particularly valuable in drug discovery and development, where understanding enzyme function is crucial .

Environmental Science

Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate is utilized in environmental science for the development of analytical methods to detect and quantify pollutants. Its chemical properties make it suitable for use as a standard or reference material in environmental monitoring and analysis. This helps in assessing the presence and impact of hazardous substances in the environment .

Chemical Biology

Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate is used in chemical biology to study the interactions between small molecules and biological macromolecules. This research helps in understanding the molecular basis of diseases and identifying new therapeutic targets. The compound’s ability to form covalent bonds with proteins and nucleic acids makes it a valuable tool in this field.

作用機序

Target of Action

It is known that similar compounds, such as sr-9009, act as agonists for the nuclear receptors rev-erbα and rev-erbβ . These receptors play crucial roles in regulating circadian rhythm and metabolic processes .

Mode of Action

Based on the action of similar compounds, it can be hypothesized that it may interact with its targets (like rev-erbα and rev-erbβ) to modulate their activity . This interaction could lead to changes in gene expression and cellular processes .

Biochemical Pathways

Compounds acting on rev-erb receptors are known to influence various metabolic pathways, including lipid and glucose metabolism, and the circadian rhythm .

Result of Action

Similar compounds have been shown to have significant effects on cellular metabolism and circadian rhythm .

特性

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)-2-cyanobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFXBBFIXRQJBY-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)

![7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046976.png)

![5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3046978.png)

![Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate](/img/structure/B3046980.png)